L-Hexanoylcarnitine-d3 (chloride)

Description

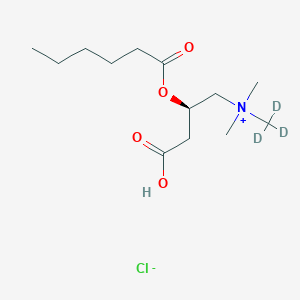

L-Hexanoylcarnitine-d3 (chloride) (CAS: 2483831-95-2) is a deuterium-labeled analog of hexanoyl-L-carnitine, a medium-chain acylcarnitine involved in fatty acid metabolism. Its molecular formula is C₁₃H₂₃D₃ClNO₄, with a molecular weight of 298.82 g/mol . The compound is specifically designed as an internal standard for GC- or LC-MS-based quantification of non-deuterated hexanoyl-L-carnitine in biological samples, ensuring analytical precision by co-eluting with the target analyte while providing a distinct mass shift .

Key applications include metabolomic studies of mitochondrial β-oxidation disorders and lipid metabolism profiling. The deuterium atoms are incorporated at the N-methyl group, preserving the compound's chemical behavior while enabling isotopic differentiation .

Properties

IUPAC Name |

[(2R)-3-carboxy-2-hexanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/t11-;/m1./s1/i2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHGTKVOSRYXOK-OSGOKLQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically occurs in the presence of a suitable catalyst and under controlled temperature and pressure conditions . The final product is then purified and converted to its chloride salt form for stability and ease of handling .

Industrial Production Methods

Industrial production of hexanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

Hexanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloride ion can be substituted with other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Metabolomics and Biomarker Discovery

L-Hexanoylcarnitine-d3 is widely used as an internal standard in mass spectrometry-based metabolomic studies. Its deuterated form allows for accurate quantification of hexanoyl-L-carnitine levels in biological samples. This is particularly significant in studies focusing on metabolic disorders where acylcarnitines serve as biomarkers.

- Case Study : In a study investigating the metabolic profiles of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, L-Hexanoylcarnitine-d3 was employed to quantify levels of various acylcarnitines, aiding in the diagnosis and understanding of the disease's metabolic impact .

Clinical Diagnostics

The compound is instrumental in newborn screening programs for various metabolic disorders. Its role as an internal standard facilitates the identification of elevated acylcarnitines in blood samples, which is critical for early diagnosis of conditions like MCAD deficiency.

- Research Insight : A validated method utilizing L-Hexanoylcarnitine-d3 for the quantification of free and total carnitine has been developed, enhancing the accuracy of newborn screening tests . This method allows clinicians to detect metabolic anomalies promptly.

Pharmacological Research

In pharmacological studies, L-Hexanoylcarnitine-d3 aids in understanding the pharmacokinetics and dynamics of carnitine derivatives. Researchers utilize this compound to investigate how different acylcarnitines affect cellular metabolism and energy production.

- Example : Studies have shown that supplementation with various acylcarnitines, including hexanoyl-L-carnitine, can influence mitochondrial function and fatty acid oxidation pathways . The use of L-Hexanoylcarnitine-d3 allows for precise tracking of these compounds within biological systems.

Analytical Chemistry Applications

The compound's high purity (≥99%) makes it suitable for rigorous analytical applications. It is frequently used in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods to analyze carnitine profiles in clinical samples.

- Method Validation : A validated quantitative method for determining carnitine levels using L-Hexanoylcarnitine-d3 has been established, which provides reliable data for both research and clinical settings . This enhances the understanding of carnitine metabolism in health and disease.

Data Table: Summary of Applications

Mechanism of Action

Hexanoyl-L-carnitine-d3 (chloride) exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process is crucial for energy production in cells. The deuterium labeling does not alter the compound’s mechanism of action but provides a stable isotope for accurate quantification in analytical applications .

Comparison with Similar Compounds

Structural and Functional Classification

Acylcarnitines are categorized by chain length (short-, medium-, long-chain) and structural modifications (e.g., deuteration, branching). Below is a comparative analysis of L-Hexanoylcarnitine-d3 (chloride) and its analogs:

Table 1: Comparative Data for L-Hexanoylcarnitine-d3 (Chloride) and Related Compounds

Analytical Performance Metrics

Biological Activity

L-Hexanoylcarnitine-d3 (chloride) is a medium-chain acylcarnitine derivative that plays a significant role in lipid metabolism, particularly in the transport and oxidation of fatty acids within mitochondria. This article explores its biological activity, mechanisms of action, and clinical implications, supported by data tables and research findings.

L-Hexanoylcarnitine-d3 is characterized by its structure as an acylcarnitine, which is formed from the conjugation of carnitine with hexanoic acid. This compound facilitates the transport of fatty acids across the mitochondrial membrane, where they undergo β-oxidation for energy production. The ionic nature of carnitine contributes to its solubility in water, although this solubility decreases with longer acyl chains .

Key Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | (3R)-3-(hexanoyloxy)-4-(trimethylazaniumyl)butanoate |

| CAS Registry Number | 22671-29-0 |

| Molecular Formula | C13H25NO4 |

| SMILES | CCCCCCC(=O)OC@HCN+(C)C |

| InChI Key | VVPRQWTYSNDTEA-LLVKDONJSA-O |

Energy Metabolism

L-Hexanoylcarnitine-d3 plays a crucial role in mitochondrial energy metabolism. It is involved in the transport of medium-chain fatty acids into the mitochondria, where they are oxidized for ATP production. This function is particularly important during periods of fasting or intense exercise when fatty acid oxidation becomes a primary energy source .

Clinical Implications

- Metabolic Disorders : Elevated levels of hexanoylcarnitine are often observed in patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a genetic disorder that impairs fatty acid oxidation. Monitoring acylcarnitines can aid in diagnosing such metabolic disorders .

- Therapeutic Applications : Research indicates that L-carnitine and its derivatives, including hexanoylcarnitine, may have therapeutic potential in treating conditions related to mitochondrial dysfunction. For instance, supplementation has shown promise in improving energy metabolism in patients with chronic fatigue syndrome and other metabolic disorders .

Case Studies

- Study on Carnitine Supplementation : A study involving PPARalpha(-/-) mice demonstrated that oral supplementation with L-carnitine improved metabolic profiles significantly, indicating its role in enhancing mitochondrial function and energy metabolism .

- Clinical Trials on Liver Function : In a clinical trial involving patients undergoing transarterial chemoembolization (TACE), L-carnitine supplementation was associated with improved liver function markers compared to control groups. This suggests its potential hepatoprotective effects during metabolic stress .

Quantitative Analysis of Acylcarnitines

Recent advancements in analytical techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) have enabled precise quantification of acylcarnitines, including L-Hexanoylcarnitine-d3. This method allows for the differentiation between various acylcarnitines and their isomers, providing valuable insights into metabolic disorders .

Quantification Results

| Sample Type | Total Carnitine (μmol/L) | Free Carnitine (μmol/L) | Sum of Acylcarnitines (μmol/L) |

|---|---|---|---|

| Normal Plasma | 40.8 | 33.5 | 6.74 |

| MCADD Patient Plasma | 47.1 | 36.0 | 9.92 |

Q & A

Q. How is L-Hexanoylcarnitine-d3 (chloride) synthesized, and what analytical methods confirm its structural integrity?

- Methodological Answer : Synthesis typically involves deuterium labeling at the N-methyl position of the carnitine backbone. The hexanoyl group is introduced via esterification. Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : To verify deuterium incorporation and acyl chain positioning.

- Mass Spectrometry (MS) : For isotopic purity assessment (e.g., 98 atom% D ).

- High-Performance Liquid Chromatography (HPLC) : To confirm chemical purity (>97% ).

A stepwise protocol should include inert atmosphere handling to prevent hydrolysis of the chloride salt .

Q. What storage conditions are required for L-Hexanoylcarnitine-d3 (chloride) to maintain stability in long-term studies?

- Methodological Answer : Storage at 0–6°C under anhydrous conditions is critical to prevent degradation. Key considerations:

- Moisture Sensitivity : The chloride salt is hygroscopic; use desiccants in sealed vials .

- Light Exposure : Store in amber glassware to avoid photolytic decomposition.

- Stability Monitoring : Regular HPLC-MS checks every 6 months to detect degradation products .

Advanced Research Questions

Q. How does deuterium substitution in L-Hexanoylcarnitine-d3 influence its pharmacokinetic profile compared to the non-deuterated form?

- Methodological Answer : Deuterium alters metabolic rates due to the kinetic isotope effect (KIE). Experimental design should include:

- In Vitro Assays : Compare β-oxidation rates in mitochondrial lysates using LC-MS to quantify labeled vs. unlabeled metabolites .

- Pharmacokinetic Modeling : Track deuterium retention in plasma and tissues using stable isotope-resolved metabolomics .

Studies show deuterated acylcarnitines exhibit delayed catabolism, which must be calibrated in tracer experiments .

Q. What strategies can resolve contradictory data in fluxomics studies when using deuterated acylcarnitines like L-Hexanoylcarnitine-d3?

- Methodological Answer : Contradictions often arise from isotopic interference or analytical variability. Solutions include:

- Cross-Validation : Pair deuterated tracers with ¹³C-labeled analogs to distinguish isotopic contributions .

- Statistical Thresholds : Apply Benjamini-Hochberg correction to reduce false positives in high-throughput datasets .

- Instrument Calibration : Use internal standards (e.g., Acylcarnitines Mix Stable Isotope Labeled Solution ) to normalize MS data.

Q. How should researchers design longitudinal studies to assess the impact of L-Hexanoylcarnitine-d3 on mitochondrial β-oxidation without isotopic interference?

- Methodological Answer : Key design elements:

- Control Groups : Include non-deuterated L-Hexanoylcarnitine and vehicle controls.

- Dosage Optimization : Conduct pilot dosing studies to avoid isotopic saturation (e.g., 0.1–10 µM ranges ).

- Time-Resolved Sampling : Collect timepoints at 0, 6, 12, and 24 hours to capture turnover dynamics.

- Data Integration : Combine fluxomics data with transcriptomic profiling (e.g., CPT1A expression) to contextualize metabolic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.